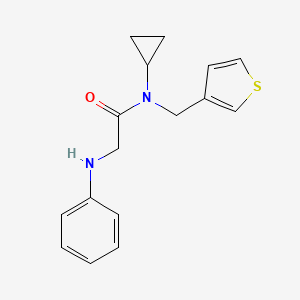![molecular formula C18H22N2O B7587144 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide](/img/structure/B7587144.png)
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1998 by scientists at Merck Research Laboratories. The compound has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mechanism of Action
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide is a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic system of the brain. By blocking the activity of this receptor, 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide is thought to modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide can modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been shown to improve cognitive function and reduce impulsivity in animal models of ADHD. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Advantages and Limitations for Lab Experiments
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide is a highly selective antagonist of the dopamine D4 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, its selectivity may also limit its usefulness in studying the broader role of dopamine in the brain. Additionally, the compound has a relatively short half-life, which may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide. One area of interest is its potential use in treating ADHD and other psychiatric disorders. Another area of interest is its potential use in treating drug addiction and obesity. Additionally, further research is needed to better understand the mechanism of action of 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide and its potential effects on other neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide involves several steps, including the reaction of 3,4-dihydroxybenzaldehyde with 2-amino-2-methyl-1-propanol to form the aminal intermediate. This intermediate is then reacted with 3-methylphenylmagnesium bromide to form the corresponding secondary amine. Finally, the secondary amine is acylated with 4-chlorobenzoyl chloride to yield 3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide.
Scientific Research Applications
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide has been studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been studied for its potential use in treating obesity and diabetes.
properties
IUPAC Name |
3-[4-(3-methylphenyl)butan-2-ylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13-5-3-6-15(11-13)10-9-14(2)20-17-8-4-7-16(12-17)18(19)21/h3-8,11-12,14,20H,9-10H2,1-2H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLKHKYJNNUEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
![1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)
![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
![N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)

![2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B7587110.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)
![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)

![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)
![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)
![2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7587175.png)